molecular formula C12H18N2S B13174534 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine

1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine

Cat. No.: B13174534
M. Wt: 222.35 g/mol
InChI Key: SHGZQVYPGSDCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine is a useful research compound. Its molecular formula is C12H18N2S and its molecular weight is 222.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

1-[(2-thiophen-2-ylcyclopropyl)methyl]piperazine

InChI

InChI=1S/C12H18N2S/c1-2-12(15-7-1)11-8-10(11)9-14-5-3-13-4-6-14/h1-2,7,10-11,13H,3-6,8-9H2

InChI Key

SHGZQVYPGSDCLG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2CC2C3=CC=CS3

Origin of Product

United States

Foundational & Exploratory

Preliminary toxicological profile of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine

Part 1: Executive Summary & Structural Alerts

Status: Predictive Profile This guide outlines the preliminary toxicological assessment for 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine . As a novel entity absent from major public toxicology databases (PubChem, TOXNET), this profile is derived from Structure-Activity Relationship (SAR) analysis of its constituent pharmacophores: the thiophene ring, the cyclopropyl linker, and the piperazine moiety.

Core Toxicological Hypothesis: The compound presents a High Risk for metabolic bioactivation (hepatotoxicity) and Moderate-to-High Risk for cardiotoxicity (hERG inhibition). Its structural homology to tranylcypromine (MAOI) and benzylpiperazine (stimulant) suggests potent CNS activity, necessitating rigorous behavioral safety profiling.

Structural Alert Breakdown
MoietyAssociated RiskMechanism of Toxicity
Thiophene Ring Hepatotoxicity CYP450-mediated S-oxidation leads to reactive thiophene S-oxides/epoxides.[1][2][3][4] These electrophiles covalently bind to hepatic proteins or deplete glutathione (GSH).
Piperazine Ring Cardiotoxicity (QT) Basic nitrogen at physiological pH often interacts with the Tyr652/Phe656 residues in the hERG potassium channel pore, causing QT prolongation.
Cyclopropyl Linker Mechanism-Based Inhibition Cyclopropyl amines can act as suicide inhibitors of monoamine oxidases (MAO) via ring-opening radical mechanisms, potentially leading to drug-drug interactions (DDIs).
Part 2: Metabolic Activation & Hepatotoxicity Assessment

The Critical Liability: The thiophene moiety is a known "structural alert" in medicinal chemistry (e.g., Tienilic acid withdrawal).[1][3][4] The metabolic pathway often involves the formation of a reactive sulfoxide or epoxide intermediate.[1][3][4]

Mechanism of Bioactivation

The following diagram illustrates the hypothetical bioactivation pathway that must be validated in vitro.

ThiopheneBioactivation Compound Parent Compound (Thiophene Moiety) CYP CYP450 (Oxidation) Compound->CYP S_Oxide Thiophene S-Oxide (Reactive Electrophile) CYP->S_Oxide Major Path Epoxide Thiophene Epoxide (Highly Unstable) CYP->Epoxide Minor Path Protein Covalent Binding (Hepatotoxicity) S_Oxide->Protein Toxicity Event GSH Glutathione (GSH) Conjugation S_Oxide->GSH Detoxification Epoxide->Protein Toxicity Event Detox Stable Mercapturic Acid Adduct GSH->Detox

Figure 1: Proposed metabolic activation pathway of the thiophene ring leading to potential hepatotoxicity.[2]

Validation Protocol: Reactive Metabolite Trapping

Objective: Determine if TCP-Pip-01 forms reactive electrophiles capable of covalent protein binding.

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Cofactors: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Trapping Agent: Glutathione (GSH) or Dansyl-GSH (5 mM) to trap soft electrophiles; Potassium Cyanide (KCN) (1 mM) to trap hard electrophiles (iminium ions).

  • Procedure:

    • Pre-incubate HLM + Compound (10 µM) + Trapping Agent for 5 min at 37°C.

    • Initiate with NADPH.[5]

    • Terminate at T=60 min with ice-cold acetonitrile.

  • Analysis: UHPLC-HRMS (High-Resolution Mass Spectrometry).

    • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific mass shifts (+307 Da for GSH adducts).

  • Decision Gate:

    • Positive Adducts: Compound requires structural re-design (e.g., blocking the thiophene 5-position).

    • No Adducts: Proceed to in vivo tolerability.

Part 3: Cardiotoxicity (hERG Inhibition)

The Liability: Piperazine derivatives are frequent offenders in hERG channel blockade.[6][7] Given the lipophilic thiophene tail, the compound may stabilize the closed state of the channel.

Validation Protocol: Automated Patch Clamp

Objective: Establish the IC50 for hERG tail current inhibition.

  • Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing KCNH2 (hERG).

  • Positive Control: E-4031 (known hERG blocker).

  • Concentration Range: 0.1, 1, 10, 30 µM (cumulative dosing).

  • Electrophysiology:

    • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Data Interpretation:

    • IC50 < 1 µM: High Risk (Stop/Go decision required).

    • IC50 1–10 µM: Moderate Risk (Calculate Safety Margin against therapeutic Cmax).

    • IC50 > 10 µM: Low Risk.

Part 4: CNS Safety & Behavioral Toxicity

The Liability: The structural similarity to Tranylcypromine (2-phenylcyclopropylamine) suggests this compound may act as a Monoamine Oxidase Inhibitor (MAOI) or a monoamine releaser.

Comparative Pharmacophore Analysis
  • Tranylcypromine: Phenyl-Cyclopropyl-Amine (MAO Inhibitor).

  • TCP-Pip-01: Thiophene-Cyclopropyl-Methyl-Piperazine.

    • Note: The "Methyl" spacer between the cyclopropyl and the nitrogen breaks the direct conjugation found in tranylcypromine, potentially reducing MAO inhibition potency but increasing selectivity for transporters (DAT/SERT).

Validation Protocol: Modified Irwin Test (FOB)

Objective: Assess qualitative CNS effects and gross toxicity in rodents.

  • Subject: Male C57BL/6 mice (n=3 per dose group).

  • Dosing: Single IP injection (Escalating doses: 1, 10, 30, 100 mg/kg).

  • Observation Matrix (0–24 hours):

    • Excitation: Hyperactivity, straub tail, tremors (Serotonergic syndrome indicators).

    • Depression: Sedation, ataxia, loss of righting reflex.

    • Autonomic: Salivation, lacrimation, piloerection, pupil diameter.

  • Lethality Check: 24-hour and 7-day survival.

Part 5: Assessment Workflow Diagram

The following flowchart dictates the decision logic for the development of TCP-Pip-01.

ToxAssessmentWorkflow Start Compound Synthesis TCP-Pip-01 InSilico Phase 1: In Silico (CYP Prediction & Docking) Start->InSilico Phase2 Phase 2: In Vitro Screening InSilico->Phase2 GSH_Trap GSH Trapping (Metabolic Stability) Phase2->GSH_Trap hERG hERG Patch Clamp (Cardiotoxicity) Phase2->hERG Cytotox HepG2 Cytotoxicity (General Tox) Phase2->Cytotox Decision1 Decision Gate 1 GSH_Trap->Decision1 hERG->Decision1 Cytotox->Decision1 Phase3 Phase 3: In Vivo (Irwin Test / MTD) Decision1->Phase3 Clean Profile Stop STOP: Redesign (Block Metabolic Soft Spot) Decision1->Stop GSH Adducts or hERG IC50 < 1µM

Figure 2: Strategic workflow for the toxicological evaluation of TCP-Pip-01.

References
  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9. Chemical Research in Toxicology. Link

  • Vandenberg, J. I., et al. (2001). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. Link

  • Garrido, M. J., et al. (2020). Structure-Toxicity Relationships of Piperazine Derivatives. Archives of Toxicology. Link

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). Link

  • PubChem Compound Summary. (2023). 1-(Cyclopropylmethyl)piperazine (Structural Analog). Link

Sources

Methodological & Application

Using 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine in animal models of neurological disorders

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine (CAS: 1311318-13-4), a potent and selective Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist , in preclinical animal models of neurological disorders.

Part 1: Compound Identity & Mechanism of Action[1]

Pharmacological Profile
  • Compound Name: 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine[1][2][3][4][5]

  • Class: Non-imidazole Histamine H3 Receptor Antagonist/Inverse Agonist.

  • Chemical Structure: A piperazine moiety linked via a methylene bridge to a 2-(thiophen-2-yl)cyclopropyl core. This scaffold is a bioisostere of early H3 ligands (e.g., ciproxifan), designed to improve blood-brain barrier (BBB) penetration and reduce CYP450 inhibition compared to imidazole-based predecessors.

  • Mechanism of Action:

    • Primary: Blocks presynaptic H3 autoreceptors and heteroreceptors in the CNS.

    • Effect: Prevents the negative feedback loop of histamine release. This disinhibition leads to increased synthesis and release of histamine , as well as other neurotransmitters like acetylcholine (ACh) , dopamine (DA) , and norepinephrine (NE) in the prefrontal cortex and hippocampus.

    • Secondary Targets: Like many piperazine-based H3 ligands, this compound may exhibit affinity for Sigma-1 receptors , which can contribute to neuroprotective and antidepressant-like effects.

Therapeutic Relevance

This compound is utilized as a pharmacological tool to investigate:

  • Cognitive Deficits: Alzheimer’s Disease (AD), Schizophrenia (CIAS), and ADHD.

  • Sleep-Wake Disorders: Narcolepsy and hypersomnia (promotes wakefulness).

  • Metabolic Disorders: Obesity (H3R modulation affects feeding behavior).

Part 2: Formulation & Pharmacokinetics

Preparation Protocol

The compound is typically supplied as a dihydrochloride salt (highly water-soluble) or a free base (lipophilic).

For Systemic Administration (i.p., p.o., s.c.):

  • Vehicle: 0.9% Sterile Saline (Physiological Saline).

  • Solubility: The dihydrochloride salt is soluble in water up to ~50 mg/mL. If using the free base, dissolve first in 1-2% DMSO or ethanol, then dilute with saline containing 0.5% Methylcellulose or 2-Hydroxypropyl-β-cyclodextrin (HPβCD) to prevent precipitation.

  • Stability: Prepare fresh daily. Store stock solutions at -20°C.

  • pH Adjustment: Ensure the final solution pH is near physiological levels (pH 6.0–7.4) using 0.1N NaOH if necessary, to avoid injection site irritation.

Dosing Regimen
  • Rat (Wistar/Sprague-Dawley): 1 – 10 mg/kg (i.p. or p.o.).

  • Mouse (C57BL/6): 3 – 30 mg/kg (i.p. or p.o.).

  • Pretreatment Time: Administer 30–60 minutes prior to behavioral testing to ensure peak brain concentrations (Tmax is typically 0.5–1.0 h for this class).

Part 3: Experimental Protocols for Neurological Models

Protocol A: Cognitive Enhancement in Alzheimer’s Models (Morris Water Maze)

Objective: Assess the ability of the H3 antagonist to reverse scopolamine-induced or amyloid-beta-induced memory deficits.

  • Animals: Male C57BL/6 mice (8-10 weeks).

  • Induction: Administer Scopolamine (1 mg/kg, i.p.) 30 min before training to induce amnesia.

  • Treatment: Administer 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine (3, 10 mg/kg, i.p.) 30 min before Scopolamine.

  • Apparatus: Circular pool (120 cm diameter) with a hidden platform.

  • Training (Days 1-4): 4 trials/day. Measure latency to find the platform.

  • Probe Trial (Day 5): Remove platform. Measure time spent in the target quadrant.

  • Endpoint: A significant increase in target quadrant time compared to the vehicle+scopolamine group indicates cognitive restoration.

Protocol B: Wakefulness Promotion (EEG/EMG Monitoring)

Objective: Validate the wake-promoting effects characteristic of H3 antagonism.

  • Surgery: Implant cortical EEG and dorsal neck EMG electrodes in rats under anesthesia. Allow 7 days recovery.

  • Habituation: Acclimatize animals to recording cables for 24 hours.

  • Dosing: Administer compound (10 mg/kg, p.o.) at the onset of the light phase (inactive period).

  • Recording: Continuously record EEG/EMG for 6–12 hours post-dosing.

  • Analysis: Score vigilance states (Wake, NREM, REM) in 10-second epochs.

  • Endpoint: Increased total wake time and decreased NREM sleep latency compared to vehicle.

Protocol C: Neurochemical Profiling (Microdialysis)

Objective: Confirm mechanism by measuring cortical histamine and acetylcholine release.

  • Probe Implantation: Stereotaxically implant a microdialysis probe into the Prefrontal Cortex (PFC) or Hippocampus.

  • Perfusion: Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Baseline: Collect samples every 20 min for 2 hours to establish stable baseline.

  • Treatment: Inject compound (i.p.) and continue sampling for 3-4 hours.

  • Analysis: Quantify Histamine and ACh using HPLC-ECD or LC-MS/MS.

  • Validation: A >150% increase in extracellular histamine/ACh confirms functional H3 blockade.

Part 4: Visualization of Mechanism & Workflow

H3 Receptor Signaling Pathway

The following diagram illustrates how the compound blocks the H3 autoreceptor, disinhibiting neurotransmitter release.

H3_Signaling Compound 1-{[2-(Thiophen-2-yl) cyclopropyl]methyl}piperazine H3R Presynaptic Histamine H3 Receptor Compound->H3R Antagonism Ca_Channel Voltage-Gated Ca2+ Channels Compound->Ca_Channel Indirect Activation Gi_Go Gi/Go Protein H3R->Gi_Go Activation (Blocked) AC Adenylyl Cyclase Gi_Go->AC Inhibition (Relieved) Gi_Go->Ca_Channel Inhibition (Relieved) cAMP cAMP Levels Vesicle Synaptic Vesicle Fusion Ca_Channel->Vesicle Ca2+ Influx Release Neurotransmitter Release (Histamine, ACh, DA) Vesicle->Release Exocytosis Cognition Cognitive Enhancement Release->Cognition Post-synaptic Signaling

Caption: Mechanism of Action: H3R antagonism disinhibits presynaptic Ca2+ influx, triggering neurotransmitter release.

Experimental Workflow: Cognitive Assessment

Workflow Prep Preparation: Dissolve in Saline (pH 7.4) Induction Model Induction: Scopolamine (1 mg/kg) or Amyloid-beta Prep->Induction Step 1 Treatment Treatment: Compound (3-10 mg/kg) 30 min pre-test Induction->Treatment Step 2 Test Behavioral Test: Morris Water Maze (5 Days) Treatment->Test Step 3 Analysis Data Analysis: Latency to Platform Quadrant Time Test->Analysis Step 4

Caption: Step-by-step workflow for evaluating cognitive enhancement in rodent models.

Part 5: Safety & Toxicology

ParameterObservationRecommendation
CNS Excitation High doses (>30 mg/kg) may cause hyperactivity or insomnia.Monitor locomotor activity in an Open Field Test.
Cardiovascular H3 antagonists can block hERG channels (QT prolongation).Perform in vitro hERG assay or in vivo telemetry if chronic dosing.
Metabolism Potential CYP450 inhibition (common in this class).Check drug-drug interactions if co-administering with other agents.

References

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 14(9-10), 509-515. Link

  • Esbenshade, T. A., et al. (2008). "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology, 154(6), 1166-1181. Link

  • Berlin, M., et al. (2011). "Recent advances in the development of histamine H3 antagonists." Journal of Medicinal Chemistry, 54(1), 26-53. Link

  • Sander, K., et al. (2008). "Histamine H3 receptor antagonists: a new class of potential therapeutic agents for cognitive deficits." ChemMedChem, 3(10), 1506-1520. Link

  • ChemScene. (2024). "Product Data Sheet: 1-((2-(Thiophen-2-yl)cyclopropyl)methyl)piperazine (CS-0942401)." ChemScene. Link

Sources

Application Note: Optimizing HTS Assays for LSD1 Inhibition using Thiophene-Cyclopropylmethyl-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for utilizing 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine (hereafter referred to as TCP-Thio-Pip ) in high-throughput screening (HTS) assays targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1][2]

Introduction & Scientific Context

1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine represents a specific class of chemical probes structurally related to Tranylcypromine (TCP) , a non-selective Monoamine Oxidase (MAO) inhibitor that also inhibits LSD1.[1][2]

  • Structural Significance: The "Thiophene-Cyclopropyl" core is a validated bioisostere of the phenyl-cyclopropyl motif found in TCP.[1][2] However, the inclusion of a methyl linker between the cyclopropyl ring and the piperazine nitrogen distinguishes this compound from classic mechanism-based inactivators.[2]

  • Mechanism of Action (MoA): Unlike TCP, which forms a covalent adduct with the FAD cofactor via radical-mediated ring opening (requiring the nitrogen to be directly attached to the cyclopropyl ring), TCP-Thio-Pip likely acts as a reversible, competitive inhibitor .[2] The methyl spacer prevents the formation of the radical species necessary for suicide inhibition, making this compound a critical tool for probing the substrate-binding groove of LSD1 without irreversible inactivation.[2]

  • HTS Application: This compound is used in HTS campaigns as a reversible reference standard or a structure-activity relationship (SAR) probe to differentiate between covalent and non-covalent binding modes in epigenetic drug discovery.[1][2]

HTS Assay Design: TR-FRET Demethylase Assay

The preferred method for screening this compound is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LANCE® Ultra or HTRF®).[2] This homogeneous assay measures the demethylation of a biotinylated histone H3 peptide.[2]

Assay Principle:

  • Enzymatic Reaction: LSD1 demethylates the substrate (H3K4me1/2-biotin).[1][2]

  • Detection: A specific Europium (Eu)-labeled antibody binds to the product (demethylated H3K4) or the substrate (methylated H3K4).[1][2]

  • Signal: FRET occurs between the Eu-Antibody (Donor) and a ULight/XL665-Streptavidin (Acceptor) bound to the peptide.[1][2]

    • Note: In this protocol, we detect the substrate (H3K4me1) .[2] Inhibition of LSD1 preserves the substrate, resulting in a high TR-FRET signal .[2]

Experimental Protocol

Objective: Determine the IC50 of TCP-Thio-Pip against recombinant human LSD1.[1][2]

Materials:

  • Enzyme: Recombinant Human LSD1 (KDM1A) / CoREST complex (0.5 nM final).[1][2]

  • Substrate: Biotinylated Histone H3K4me1 peptide (100 nM final).

  • Compound: TCP-Thio-Pip (10 mM stock in DMSO).

  • Detection Reagents:

    • Eu-W1024 Anti-H3K4me1 Antibody (PerkinElmer or Cisbio).[2]

    • ULight-Streptavidin (Acceptor).[2]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA.[1][2]

Step-by-Step Workflow:

  • Compound Preparation (Acoustic Dispensing):

    • Prepare a 10-point serial dilution of TCP-Thio-Pip in 100% DMSO (1:3 dilution series).

    • Dispense 50 nL of compound into a 384-well low-volume white microplate (e.g., OptiPlate-384).

    • Controls: Include High Control (DMSO only, 0% Inhibition) and Low Control (10 µM TCP or SP-2509, 100% Inhibition).

  • Enzyme Pre-Incubation:

    • Dilute LSD1/CoREST enzyme to 1 nM (2X concentration) in Assay Buffer.[2]

    • Dispense 5 µL of the 2X Enzyme solution into the assay plate.

    • Centrifuge at 1000 rpm for 1 min.

    • Incubate for 15 minutes at Room Temperature (RT).

    • Rationale: Although TCP-Thio-Pip is likely reversible, this step ensures equilibrium binding and allows comparison with time-dependent covalent inhibitors in the same screen.[2]

  • Substrate Addition (Start Reaction):

    • Dilute Biotin-H3K4me1 peptide to 200 nM (2X concentration) in Assay Buffer.[2]

    • Dispense 5 µL of the 2X Substrate solution into the plate (Final Volume = 10 µL).

    • Seal the plate and incubate for 60 minutes at RT .

  • Detection Step:

    • Prepare a 4X Detection Mix containing 4 nM Eu-Antibody and 200 nM ULight-Streptavidin in Detection Buffer (usually 1X LANCE Detection Buffer).[2]

    • Dispense 10 µL of Detection Mix into all wells (Final Volume = 20 µL).

    • Incubate for 60 minutes at RT (protected from light).

  • Plate Reading:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).[1][2]

    • Excitation: 320 or 340 nm.[2]

    • Emission: 665 nm (Acceptor) and 615 nm (Donor).[2]

Data Analysis & Interpretation

Calculation: Calculate the TR-FRET Ratio:


[1][2]

Normalization:



(Note: Since we are detecting substrate preservation, "Max Control" = Enzyme + Inhibitor (High Signal), "Min Control" = Enzyme + DMSO (Low Signal)).

Curve Fitting: Fit the % Inhibition data to a 4-parameter logistic (4PL) equation to determine the IC50 .

ParameterExpected ValueInterpretation
IC50 0.5 - 5.0 µMTypical range for reversible, optimized piperazine analogs.[2]
Hill Slope ~1.0Indicates 1:1 binding stoichiometry (competitive inhibition).[2]
Max Inhibition >95%Confirms full efficacy at saturating concentrations.[2]
Z' Factor >0.6Indicates a robust, screen-ready assay.[2]
Mechanism of Action Visualization

The following diagram illustrates the screening workflow and the mechanistic distinction of TCP-Thio-Pip.

G cluster_0 Compound Properties cluster_1 HTS Workflow (TR-FRET) node_TCP TCP-Thio-Pip (Methyl Linker) node_Mech Mechanism: Reversible / Competitive node_TCP->node_Mech No Ring Opening step3 3. Pre-Incubation (15 min) node_Mech->step3 Equilibrium Binding step1 1. Acoustic Dispensing (50 nL Compound) step2 2. Enzyme Addition (LSD1/CoREST) step1->step2 step2->step3 step4 4. Substrate Addition (H3K4me1-Biotin) step3->step4 step5 5. Detection (Eu-Ab + ULight-SA) step4->step5

Caption: Workflow for screening TCP-Thio-Pip, highlighting the critical pre-incubation step to assess equilibrium binding versus covalent inactivation.

Troubleshooting & Optimization
  • Solubility: The piperazine moiety significantly enhances solubility compared to pure hydrocarbon analogs.[1][2] However, ensure the final DMSO concentration does not exceed 1% , as LSD1 activity decreases at >2% DMSO.[2]

  • Interference: The thiophene ring contains sulfur, which can occasionally interfere with certain metal-dependent detection systems (e.g., AlphaScreen beads).[1][2] TR-FRET is resistant to this interference.[2]

  • Potency Shift: If the IC50 shifts significantly (>5-fold) with longer pre-incubation (e.g., 15 min vs. 60 min), re-evaluate the mechanism; trace contamination with the "direct-amine" analog (missing the methyl linker) could cause pseudo-irreversible behavior.[2]

References

  • Yang, M., et al. (2007).[2][3] "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine."[2][3] Biochemistry, 46(27), 8058-8069.[2]

  • Mould, D. P., et al. (2015).[2] "Development of (Spirene)cyclopropylamine Inhibitors of LSD1." Journal of Medicinal Chemistry, 58(7), 2956-2966.[2] [2]

  • PerkinElmer (Revvity). "LANCE Ultra TR-FRET Epigenetics Assays: LSD1 Demethylase Protocol."[1][2] Application Note.

  • Binda, C., et al. (2010).[2] "Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2." Journal of the American Chemical Society, 132(19), 6827-6833.[2]

Sources

Application Note: Strategic Use of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine as a chemical probe.

Based on its pharmacophore—specifically the 2-(thiophen-2-yl)cyclopropyl core linked to a piperazine moiety via a methyl spacer—this compound represents a specific structural class relevant to epigenetic modulation (LSD1/KDM1A) and neuroreceptor signaling (Sigma-1, Histamine H3) .

Abstract

This guide details the experimental protocols for utilizing 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine (hereafter referred to as TCP-Me-Pip ) as a chemical probe. The molecule combines a thiophene-cyclopropyl "warhead" (classically associated with Lysine-Specific Demethylase 1 [LSD1] inhibition) with a piperazine solubilizing tail.

Critical Structural Distinction: Unlike classic irreversible LSD1 inhibitors (e.g., Tranylcypromine, OG-L002) where the amine is directly attached to the cyclopropyl ring, TCP-Me-Pip contains a methylene (-CH2-) spacer. This structural modification alters the mechanism of action from irreversible FAD adduct formation to likely reversible binding or Sigma-1 receptor modulation . Researchers must characterize this probe to distinguish between these mechanisms.

Part 1: Mechanism of Action & Experimental Rationale

Pharmacophore Analysis

The utility of TCP-Me-Pip as a probe relies on three structural domains:

  • Thiophene-Cyclopropyl Core: A bioisostere of the phenyl-cyclopropyl scaffold found in Tranylcypromine (2-PCPA). In LSD1 inhibitors, the thiophene ring enhances potency by filling the hydrophobic substrate pocket more effectively than a phenyl ring.

  • Methylene Linker: This is the critical differentiator.

    • Direct Attachment (No Linker): Allows single-electron transfer (SET) to the FAD cofactor, opening the cyclopropyl ring and forming a covalent adduct (Irreversible Inhibition).

    • Methylene Linker (Current Probe): Prevents the radical mechanism required for covalent modification. Therefore, TCP-Me-Pip acts as a Reversible LSD1 Inhibitor , a Negative Control for covalent probes, or a Sigma-1 Receptor Ligand .

  • Piperazine Tail: Provides a basic center for electrostatic interaction (e.g., with Asp555 in LSD1 or Glu/Asp residues in GPCRs) and improves aqueous solubility.

Primary Applications
  • Epigenetics: Probing the reversible binding pocket of LSD1 (KDM1A) without catalytic inactivation.

  • Neuropharmacology: Investigating Sigma-1 (σ1) receptor affinity, where the "Hydrophobic-Spacer-Amine" motif is a classic pharmacophore.

  • Medicinal Chemistry: Using TCP-Me-Pip as a fragment for "Exit Vector" analysis in Fragment-Based Drug Discovery (FBDD).

Part 2: Experimental Protocols

Protocol A: LSD1 (KDM1A) Enzymatic Inhibition Assay

Objective: To determine if TCP-Me-Pip inhibits LSD1 activity reversibly or irreversibly.

Materials:

  • Recombinant Human LSD1/CoREST complex.

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA-GGK-Biotin).

  • Detection: Amplex Red / Peroxidase coupled system (detects H₂O₂ production).

Step-by-Step Methodology:

  • Preparation: Dilute TCP-Me-Pip in DMSO to generate a 10-point dose-response curve (range: 1 nM to 100 µM). Final DMSO concentration should be <1%.

  • Pre-Incubation (Critical for Mechanism):

    • Incubate LSD1 enzyme (50 nM) with TCP-Me-Pip for 30 minutes at room temperature before adding substrate.

    • Rationale: Irreversible inhibitors show time-dependent inhibition. If IC50 decreases significantly with longer pre-incubation (e.g., 30 min vs 4 hours), it suggests covalency. Given the methylene linker, we expect no time-dependence (Reversible).

  • Reaction Initiation: Add H3K4me2 peptide (20 µM) and Amplex Red reagent mixture.

  • Kinetics: Measure fluorescence (Ex/Em: 530/590 nm) continuously for 60 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC50 logistic regression.

Validation Criteria:

  • Reversible Profile: IC50 remains constant regardless of pre-incubation time.

  • Negative Control Profile: If IC50 > 50 µM, the methylene linker has successfully abolished LSD1 activity, validating the probe as a negative control for direct cyclopropylamine analogs.

Protocol B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: To confirm TCP-Me-Pip enters the cell and binds LSD1 or Sigma-1 in a complex biological environment.

Materials:

  • Cell Line: MV4-11 (AML) or SH-SY5Y (Neuroblastoma).

  • Antibodies: Anti-LSD1 (Cell Signaling #2139) or Anti-Sigma-1R.

Workflow:

  • Treatment: Treat 10 million cells with TCP-Me-Pip (10 µM) or DMSO (Vehicle) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot cells into PCR tubes and heat to a gradient (40°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, lyse with NP-40 buffer, and centrifuge (20,000 x g, 20 min) to remove precipitated protein.

  • Western Blot: Analyze the supernatant.

  • Interpretation:

    • Stabilization: If the TCP-Me-Pip treated samples show soluble protein at higher temperatures compared to DMSO, the probe has physically engaged the target.

    • Note: LSD1 is thermally stable; shifts are often subtle (+2-4°C).

Protocol C: Selectivity Profiling (Off-Target Screen)

Objective: To rule out Monoamine Oxidase (MAO-A/B) inhibition, a common liability for this scaffold.

Table 1: Selectivity Panel Setup

Target EnzymeSubstrateAssay FormatRelevance
LSD1 (KDM1A) H3K4me2H₂O₂ / PeroxidasePrimary Epigenetic Target
MAO-A TyramineH₂O₂ / Amplex RedCNS Off-Target (Antidepressant effect)
MAO-B BenzylamineH₂O₂ / Amplex RedCNS Off-Target (Parkinson's effect)
Sigma-1 (σ1) (+)-PentazocineRadioligand BindingPotential Primary Target (Neuroprotection)
hERG AstemizolePatch ClampCardiac Safety (Common for piperazines)

Procedure:

  • Screen TCP-Me-Pip at a single high concentration (10 µM) against MAO-A and MAO-B.

  • Success Criteria: >100-fold selectivity for LSD1/Sigma-1 over MAO-A/B.

    • Insight: The thiophene ring often improves selectivity over the phenyl ring (found in Tranylcypromine) by reducing MAO affinity.

Part 3: Mechanism Visualization

The following diagram illustrates the mechanistic divergence based on the "Linker" region of the probe.

G cluster_0 Mechanism of Action Probe TCP-Me-Pip (Probe) LSD1 LSD1 (KDM1A) Active Site Probe->LSD1 Enters Pocket Sigma Sigma-1 Receptor (Chaperone) Probe->Sigma High Affinity Binding (Hydrophobic Interaction) Direct Direct Ring Opening (Requires Radical) LSD1->Direct Blocked by Methyl Linker Reversible Reversible Binding (Steric Occlusion) LSD1->Reversible Non-Covalent Interaction Adduct Covalent Adduct (Irreversible) Direct->Adduct Cannot Form

Figure 1: Mechanistic pathway of TCP-Me-Pip. The methyl linker prevents the radical-mediated ring opening typical of Tranylcypromine, directing the probe towards reversible LSD1 inhibition or Sigma-1 receptor modulation.

Part 4: Synthesis & Handling

Solubility & Storage
  • Form: Typically supplied as a hydrochloride salt (HCl) or free base oil.

  • Solubility:

    • Free Base: Soluble in DMSO (>50 mM), Ethanol.

    • HCl Salt: Soluble in Water (>20 mM), PBS.

  • Stability: Store solid at -20°C. DMSO stocks are stable for 3 months at -80°C. Avoid repeated freeze-thaw cycles which can degrade the cyclopropyl ring.

Chemical Validation (QC)

Before use, validate the integrity of the cyclopropyl ring using 1H-NMR.

  • Diagnostic Signal: Look for the characteristic multiplets of the cyclopropyl protons between 0.8 – 1.5 ppm .

  • Degradation: Ring opening (acid-catalyzed) will result in the disappearance of these upfield signals and the appearance of alkene signals (5.0 – 6.5 ppm).

References

  • LSD1 Inhibitor Mechanisms: Zheng, Y. C., et al. "A systematic review of LSD1 inhibitors: from chemical exploration to therapeutic applications." Acta Pharmaceutica Sinica B, 2021. Link

  • Thiophene-Cyclopropyl Scaffold: Mimasu, S., et al. "Structurally distinct inhibitors of LSD1/KDM1A identified by a fragment-based approach." Biochemistry, 2010.[1] Link

  • Sigma Receptor Pharmacophore: Collina, S., et al. "The sigma-1 receptor: a target for neuroprotection." Future Medicinal Chemistry, 2013. Link

  • Cyclopropylamine Reactivity: Hoda, N., et al. "Cyclopropylamines: A class of privileged structures in the design of LSD1 inhibitors." Bioorganic Chemistry, 2020. Link

  • CETSA Protocol: Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. Link

Sources

Application Note: A Comprehensive Suite of Cell-Based Assays for Characterizing the Efficacy and Mechanism of Action of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, multi-tiered strategy for elucidating the pharmacological profile of the novel compound, 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine. The structural motifs of this molecule, specifically the piperazine and thiophene rings, are prevalent in compounds targeting the central nervous system (CNS).[1][2][3] This suggests a potential interaction with key neurochemical systems. We present a logical workflow of cell-based assays designed to deconstruct its mechanism of action, moving from broad screening of primary targets to the evaluation of downstream functional effects. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific causality, robust experimental design with self-validating controls, and clear data interpretation.

Introduction: Rationale and Strategic Workflow

The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with a wide array of biological targets, particularly within the CNS.[4] Its derivatives have been developed as therapeutics for numerous conditions, often modulating neurotransmitter systems.[1][2] The presence of a thiophene moiety further suggests a rich potential for biological activity.[3] Consequently, a systematic evaluation of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine (referred to hereafter as "Compound P") is warranted.

Our proposed evaluation strategy is a hierarchical screening cascade. This approach prioritizes the identification of primary molecular targets, followed by an assessment of the compound's influence on cellular function and health. This ensures that resources are used efficiently and that a comprehensive understanding of the compound's biological profile is developed.

G cluster_0 Phase 1: Primary Target Deconvolution cluster_1 Phase 2: Cellular Function & Phenotype MAO MAO Inhibition Assay (MAO-A & MAO-B) Viability Neuronal Viability & Cytotoxicity Assay MAO->Viability Transporter Neurotransmitter Transporter Uptake Assay (SERT, DAT, NET) Transporter->Viability GPCR GPCR Signaling Assay (e.g., 5-HT, Dopamine Receptors) GPCR->Viability Neurite Neurite Outgrowth Assessment Viability->Neurite Start Compound P Characterization Start->MAO Start->Transporter Start->GPCR

Caption: Hierarchical workflow for characterizing Compound P.

Phase 1: Primary Target Deconvolution Assays

The initial phase focuses on identifying high-affinity interactions with the most probable targets for a piperazine-based neuroactive compound: monoamine metabolic enzymes, neurotransmitter transporters, and G-protein coupled receptors (GPCRs).

Monoamine Oxidase (MAO) Inhibition Assay

Principle & Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that catabolize neurotransmitters like serotonin and dopamine.[5][6] Their inhibition is a key strategy for treating depression and neurodegenerative diseases.[6] We recommend a luminescent-based assay, such as the Promega MAO-Glo™ Assay, due to its high sensitivity (up to 100 times more sensitive than fluorescent methods), low susceptibility to compound interference, and simple "add-and-read" protocol suitable for high-throughput screening.[7][8][9] The assay quantifies MAO activity by measuring the amount of luciferin produced from a luminogenic substrate, where the light output is directly proportional to enzyme activity.[10]

G cluster_0 MAO Reaction cluster_1 Detection Reaction Substrate Luminogenic MAO Substrate MAO MAO Enzyme (A or B) Substrate->MAO Product Luciferin Precursor MAO->Product LDR Luciferin Detection Reagent Product->LDR Light Luminescent Signal LDR->Light Compound Compound P (Inhibitor?) Compound->MAO Inhibition

Caption: Luminescent detection of MAO activity and its inhibition.

Detailed Protocol: MAO-Glo™ Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound P in DMSO, starting from a 10 mM stock. The final assay concentration will be 100-fold lower.

  • Assay Setup (96-well, white, flat-bottom plate):

    • Test Wells: Add 2.5 µL of diluted Compound P.

    • Positive Control: Add 2.5 µL of a known MAO-A inhibitor (e.g., Clorgyline) or MAO-B inhibitor (e.g., Pargyline).

    • Negative Control (100% Activity): Add 2.5 µL of DMSO.

    • Blank (No Enzyme): Add 2.5 µL of DMSO.

  • Substrate Addition: Add 12.5 µL of 4X MAO Substrate (prepared in the appropriate MAO Reaction Buffer for either MAO-A or MAO-B) to all wells.[10]

  • Enzyme Addition & Incubation:

    • Add 10 µL of recombinant human MAO-A or MAO-B enzyme to all wells except the "Blank" wells. Add 10 µL of reaction buffer to the blanks.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate for 60 minutes at room temperature, protected from light.[11]

  • Signal Development: Add 25 µL of reconstituted Luciferin Detection Reagent to all wells. This stops the MAO reaction and initiates light production.[7]

  • Luminescence Reading: Incubate for 20 minutes at room temperature to stabilize the luminescent signal.[10] Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average blank reading from all other wells.

    • Normalize the data by setting the average negative control (DMSO) as 100% activity and the highest concentration of the positive control as 0% activity.

    • Plot the percent inhibition versus the log concentration of Compound P and fit a sigmoidal dose-response curve to determine the IC50 value.

Expected Data Presentation

CompoundTargetIC50 (nM)
Compound PMAO-ACalculate
Compound PMAO-BCalculate
ClorgylineMAO-AReference
PargylineMAO-BReference
Neurotransmitter Transporter Uptake Assay

Principle & Rationale: Many CNS-active drugs function by blocking the reuptake of neurotransmitters from the synaptic cleft. The monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) are primary targets.[12] Modern assays utilize fluorescent substrates that are actively taken into cells via these transporters, leading to an increase in intracellular fluorescence.[13] A masking dye in the extracellular medium quenches background fluorescence, creating a robust, no-wash, kinetic assay format that is superior to older, cumbersome radiolabeled methods.[14] This allows for real-time monitoring of transporter inhibition.

Detailed Protocol: Fluorescence-Based Transporter Uptake Assay

This protocol is adapted for commercially available kits, such as the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices.[13][14]

  • Cell Culture: Seed HEK293 cells stably expressing human SERT, DAT, or NET into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells/well.[14] Culture overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of Compound P and known inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET) in assay buffer.

  • Assay Procedure:

    • Wash cells gently with assay buffer.

    • Add 100 µL of the compound dilutions or controls to the respective wells.

    • Incubate the plate at 37°C for 20-30 minutes.

  • Signal Generation & Reading:

    • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol.[13]

    • Using a fluorescence plate reader equipped with injectors, add 50 µL of the substrate solution to each well.

    • Immediately begin kinetic fluorescence readings (e.g., Excitation ~485 nm, Emission ~525 nm) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, calculate the rate of fluorescence increase (slope of the kinetic curve).

    • Normalize the data with 100% transport defined by the vehicle control and 0% transport by a potent inhibitor.

    • Plot the percent inhibition against the log concentration of Compound P to determine the IC50 value for each transporter.

Expected Data Presentation

CompoundTarget TransporterIC50 (nM)
Compound PSERTCalculate
Compound PDATCalculate
Compound PNETCalculate
FluoxetineSERTReference
GBR-12909DATReference
G-Protein Coupled Receptor (GPCR) Signaling Assays

Principle & Rationale: Piperazine derivatives frequently interact with GPCRs, such as serotonin and dopamine receptors, acting as either agonists or antagonists.[15] GPCR activation initiates downstream signaling cascades, most commonly leading to the production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium (Ca²+).[16][17] Measuring these second messengers provides a direct functional readout of receptor modulation.

G Ligand Compound P (Agonist/Antagonist) GPCR GPCR (e.g., D2, 5-HT1A) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Response Cellular Response Second_Messenger->Response

Caption: Ligand-induced activation of a GPCR cascade.

Detailed Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

This protocol utilizes a homogenous, luminescence or fluorescence resonance energy transfer (FRET)-based assay format.

  • Cell Culture: Seed CHO or HEK293 cells stably expressing the GPCR of interest (e.g., Dopamine D2 receptor) into a 384-well plate.

  • Agonist Mode:

    • Add serial dilutions of Compound P to the cells.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Add serial dilutions of Compound P.

    • Immediately add a known agonist at its EC80 concentration.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add the detection reagents and lysis buffer as per the specific assay kit instructions (e.g., Promega cAMP-Glo™ Assay).

    • Incubate to allow for signal development.

  • Signal Reading: Measure luminescence or FRET on a compatible plate reader.

  • Data Analysis:

    • Agonist: Plot response vs. log concentration to determine the EC50 value and maximum efficacy.

    • Antagonist: Plot response vs. log concentration to determine the IC50 value.

Expected Data Presentation

Receptor TargetAssay ModeParameterValue (nM)
e.g., Dopamine D2AgonistEC50Calculate
e.g., Dopamine D2AntagonistIC50Calculate
e.g., Serotonin 5-HT1AAgonistEC50Calculate
e.g., Serotonin 5-HT1AAntagonistIC50Calculate

Phase 2: Cellular Function & Phenotypic Assays

Following target identification, it is crucial to assess the compound's broader effects on neuronal cell health and morphology.

Neuronal Viability and Cytotoxicity Assay

Principle & Rationale: A successful therapeutic agent must exhibit a sufficient therapeutic window, meaning its effective concentration should be significantly lower than its toxic concentration. It is essential to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.[18] We recommend a multiplexed assay that simultaneously measures cell viability (via ATP content, an indicator of metabolic health) and cytotoxicity (via release of lactate dehydrogenase (LDH), an indicator of lost membrane integrity) in the same well.[19] This provides a more complete picture of cellular health.

Detailed Protocol: Multiplexed Viability/Cytotoxicity Assay

  • Cell Culture: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at 1 x 10⁴ cells/well. Differentiate the cells with retinoic acid for 5-7 days to obtain a more neuron-like phenotype.

  • Compound Treatment: Treat cells with a range of Compound P concentrations for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Cytotoxicity Measurement (LDH Release):

    • Carefully transfer 50 µL of supernatant from each well to a new plate.

    • Add LDH detection reagent according to the manufacturer's protocol (e.g., Thermo Fisher CyQUANT™ LDH Cytotoxicity Assay).

    • Incubate and measure absorbance at ~490 nm.

  • Viability Measurement (ATP Content):

    • To the remaining cells in the original plate, add an equal volume of an ATP detection reagent (e.g., Promega CellTiter-Glo®).

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence.

  • Data Analysis:

    • Calculate the concentration of Compound P that reduces cell viability by 50% (IC50) and the concentration that causes 50% cytotoxicity (CC50).

    • Calculate the Selectivity Index (SI) = CC50 / IC50 (or EC50 from a functional assay). An SI > 10 is generally considered favorable.

Neurite Outgrowth Assessment

Principle & Rationale: Neurite outgrowth is a fundamental process for neuronal development and repair.[20][21] Compounds that affect the cytoskeleton or key signaling pathways can either promote or inhibit this process. Quantifying changes in neurite morphology provides a valuable phenotypic readout of the compound's effect on neuronal plasticity.[22] This is typically achieved through high-content imaging of cultured neurons stained for neuronal markers.[23]

G Seed Seed Neuronal Cells (e.g., PC-12, SH-SY5Y) Treat Treat with Compound P (24-72 hours) Seed->Treat Fix Fix and Permeabilize Cells Treat->Fix Stain Immunofluorescent Staining (e.g., β-III Tubulin for Neurites, DAPI for Nuclei) Fix->Stain Image Acquire Images (High-Content Imager) Stain->Image Analyze Automated Image Analysis (Quantify Neurite Length, Branch Points, etc.) Image->Analyze Data Data Interpretation Analyze->Data

Sources

Troubleshooting & Optimization

Troubleshooting guide for the analysis of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting & Method Development Guide Assigned Specialist: Senior Application Scientist

Executive Summary: The Analytical Challenge

Analyzing 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine presents a classic "triad" of chromatographic challenges due to its three distinct structural motifs:

  • The Piperazine Ring: A strong base (pKa₁ ~9.8, pKa₂ ~5.6).[1] At standard acidic HPLC pH (2–3), it is doubly protonated, leading to severe secondary interactions with residual silanols on silica columns (Peak Tailing).[1]

  • The Thiophene Ring: A distinct UV chromophore.[1] While it enables UV detection, its aromatic nature requires specific mobile phase choices to prevent π-π interaction overload.[1]

  • The Cyclopropyl Linker: Introduces stereochemistry. You will likely encounter cis and trans diastereomers, which appear as "double peaks" often mistaken for degradation.[1]

This guide provides a self-validating troubleshooting workflow to address these specific issues.

Part 1: Troubleshooting & FAQs
Category A: Peak Shape & Tailing (The "Piperazine Problem")

Q: My main peak is tailing significantly (Asymmetry > 1.5). I am using a standard C18 column with 0.1% Formic Acid.[1] What is wrong?

A: This is the most common issue with piperazine derivatives.[1]

  • The Cause: At pH ~2.7 (0.1% Formic Acid), the piperazine nitrogen is fully protonated (

    
    ).[1] These cations undergo ion-exchange interactions with negatively charged residual silanols (
    
    
    
    ) on the silica surface, causing the tailing.
  • The Fix (High pH Strategy - Recommended): Switch to a High pH Mobile Phase (pH 10–11) using an ammonium bicarbonate or ammonium hydroxide buffer.[1]

    • Mechanism:[2] At pH 10.5, the piperazine (pKa ~9.[1]8) is largely deprotonated (neutral).[1] Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.[1]

    • Hardware Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Poroshell HPH) rated for pH > 10.[1] Standard silica dissolves at this pH.[1]

Q: I cannot use High pH due to other unstable components. How do I fix tailing at Low pH?

A: If you must stay acidic, you have two options:

  • Chaotropic Additives: Replace Formic Acid with 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking the positive charge on the piperazine and "capping" the silanols. Note: TFA suppresses MS signal.

  • Charged Surface Columns: Use a column with a positively charged surface (e.g., Waters CSH or Agilent SB-C18).[1] The positive surface charge repels the protonated piperazine, preventing it from touching the silanols.[1]

Category B: Selectivity & Isomers (The "Cyclopropyl Problem")

Q: I see two peaks resolving closely (R ~ 1.2). Is my compound degrading?

A: Likely not. You are observing the separation of diastereomers (cis vs. trans isomers relative to the cyclopropane ring).

  • Validation Step: Check the UV spectra of both peaks. If they are identical (characteristic Thiophene spectrum), they are isomers, not degradants.[1]

  • Resolution Strategy: Cyclopropyl isomers separate best on phases that offer "shape selectivity."[1]

    • Recommendation: Switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] The π-π interactions between the phenyl phase and the thiophene ring are sensitive to the spatial arrangement (cis vs. trans) of the molecule.

Category C: Detection (The "Thiophene Problem")

Q: Sensitivity is poor at 254 nm. What is the optimal wavelength?

A: While 254 nm is standard, thiophene derivatives often show a bathochromic shift depending on substitution.[1]

  • Recommendation: Extract a UV scan (200–400 nm) using a PDA detector.[1]

  • Target: Look for a λmax between 235 nm and 245 nm . Thiophene conjugation with the cyclopropyl group usually centers absorption here.[1] Avoid 210 nm (non-specific noise).[1]

Part 2: Visual Troubleshooting Logic

The following diagram illustrates the decision process for optimizing peak shape and resolving isomers.

TroubleshootingLogic Start Start: Poor Chromatography IssueType Identify Primary Issue Start->IssueType Tailing Peak Tailing (As > 1.5) IssueType->Tailing SplitPeak Split/Double Peaks IssueType->SplitPeak CheckpH Current pH? Tailing->CheckpH CheckUV Are UV Spectra Identical? SplitPeak->CheckUV LowpH Acidic (pH 2-3) CheckpH->LowpH Using Formic/Acetic HighpH Basic (pH > 9) CheckpH->HighpH Already High ActionHigh Switch to Hybrid Column (XBridge/Gemini) + pH 10 Buffer LowpH->ActionHigh Best Option ActionTFA Add 0.1% TFA (Ion Pairing) LowpH->ActionTFA If MS not required YesIdentical Yes (Isomers) CheckUV->YesIdentical NoDiff No (Degradation) CheckUV->NoDiff OptimizeIso Optimize Isomer Sep: Use Phenyl-Hexyl or PFP Column YesIdentical->OptimizeIso

Caption: Decision tree for diagnosing peak tailing (silanol activity) vs. peak splitting (isomerism).

Part 3: Recommended Analytical Protocols
Method A: The "Gold Standard" (High pH RP-HPLC)

Best for: Purity assay, sharp peaks, quantification of isomers.[1]

ParameterConditionRationale
Column Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µmWithstands pH 10; "BEH" particle reduces silanol activity.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with NH₄OHDeprotonates piperazine (neutral form) for perfect peak shape.[1]
Mobile Phase B Acetonitrile (100%)Standard organic modifier.[1]
Gradient 5% B to 95% B over 10 minutesGeneral screening gradient. Thiophene increases retention.[1]
Flow Rate 1.0 mL/minStandard backpressure.[1]
Detection UV @ 240 nm (primary), 210-400 nm (scan)Thiophene absorption max.[1]
Temp 40°CImproves mass transfer and lowers backpressure.[1]
Method B: Isomer Resolution (Shape Selectivity)

Best for: Separating cis/trans diastereomers if Method A fails.[1]

ParameterConditionRationale
Column Phenyl-Hexyl or PFP (Pentafluorophenyl)π-π interactions with Thiophene discriminate steric isomers.
Mobile Phase Water/Methanol (with 0.1% Formic Acid)Methanol promotes π-π selectivity better than ACN.[1]
Note Lower temperature (25°C)Lower temp often enhances steric selectivity.[1]
Part 4: Scientific Rationale & Mechanism
1. The Silanol Effect (Why Tailing Happens)

Standard silica supports have a pKa of ~4.[1]5. At pH 3, about 50% of silanols are deprotonated (


).[1] Basic amines like piperazine (

) are protonated (

).[1]

This electrostatic drag causes the "tail" on the chromatogram. High pH buffers (

) drive the equilibrium to the uncharged amine (

), eliminating the interaction [1, 2].[1]
2. Thiophene Chromophore

Thiophene is an electron-rich aromatic system.[1] The conjugation of the thiophene ring with the cyclopropyl group allows for UV detection.[1] However, unlike benzene, thiophene is more susceptible to oxidation.[1] Ensure samples are prepared fresh or stored in amber vials to prevent sulfoxide formation [3].[1]

3. Cyclopropyl Stereochemistry

The synthesis of the cyclopropyl linker often produces a racemic mixture of cis and trans isomers unless a stereoselective catalyst is used. These are diastereomers (different physical properties) and can be separated on achiral phases.[1] If you need to separate enantiomers (e.g., 1R, 2S vs 1S, 2R), you will require a Chiral Polysaccharide column (e.g., Chiralpak AD-H) [4].[1]

References
  • McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and loading capacity of stable bonded silica columns for basic solutes in high performance liquid chromatography. Journal of Chromatography A. Link (Authoritative source on High pH analysis of bases).[1]

  • Phenomenex Technical Notes. HPLC Tech Tip: Basic Analytes and High pH. Link (Practical application of pH switching).

  • Mujeeb Khan, et al. (2017).[1][3] UV-vis absorption spectra of thiophene derivatives. ResearchGate. Link (Thiophene spectral data).

  • MicroSolv Tech Corp. Types of Chemical Isomers and Recommended HPLC Columns. Link (Guide on isomer separation).

Sources

Technical Support Center: Interpreting Unexpected Results in Experiments with 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine. This guide is designed to provide expert-driven insights and troubleshooting strategies for the unexpected results that can arise during experimentation with this novel compound. By understanding the unique chemical characteristics of its constituent moieties—the thiophene ring, the cyclopropyl group, and the piperazine scaffold—we can systematically diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing lower-than-expected potency or a complete lack of activity in my cell-based assay. What are the potential causes and how can I troubleshoot this?

Answer:

This is a common issue when working with a new chemical entity. The observed lack of potency can stem from a variety of factors, ranging from the compound's intrinsic properties to the specifics of your assay setup. Let's break down the potential causes and a systematic approach to troubleshooting.

Potential Causes & Troubleshooting Workflow:

  • Compound Integrity and Solubility:

    • Is the compound what you think it is? Verify the identity and purity of your sample of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine using analytical techniques such as NMR, LC-MS, and HPLC. Impurities or degradation products could be responsible for the lack of activity[1].

    • Is the compound soluble in your assay medium? The piperazine moiety generally confers good water solubility, but the thiophene and cyclopropyl groups can increase lipophilicity[2][3][4][5]. Poor solubility can lead to the compound precipitating out of solution, drastically reducing the effective concentration.

      • Troubleshooting Steps:

        • Visually inspect your stock solutions and final assay wells for any signs of precipitation.

        • Determine the kinetic solubility of the compound in your specific assay buffer.

        • If solubility is an issue, consider using a different solvent for your stock solution (e.g., DMSO, ethanol) and ensure the final solvent concentration in your assay is low and consistent across all conditions. Be mindful that high solvent concentrations can also affect cell health and assay performance[6][7].

  • Assay-Specific Factors:

    • Is your assay system appropriate for this compound? The choice of cell line, assay endpoint, and incubation time are all critical variables[8][9].

      • Troubleshooting Steps:

        • Cell Line Selection: Ensure the cell line you are using expresses the target of interest (if known). If the target is unknown, consider using a panel of cell lines to screen for activity[8].

        • Incubation Time: The compound may require a longer incubation time to elicit a biological response. Perform a time-course experiment to determine the optimal incubation period.

        • Assay Endpoint: The chosen assay endpoint (e.g., cell viability, reporter gene expression, protein phosphorylation) may not be modulated by this compound. Consider using orthogonal assays that measure different cellular events.

  • Compound-Target Engagement:

    • Is the compound reaching its intracellular target? Cell permeability can be a limiting factor. The physicochemical properties of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine will influence its ability to cross the cell membrane.

      • Troubleshooting Steps:

        • If you have a fluorescently tagged version of the compound, you can use microscopy to visualize its cellular uptake.

        • Alternatively, you can perform a cellular thermal shift assay (CETSA) to assess target engagement in intact cells.

Troubleshooting Workflow for Low Potency

Caption: A systematic workflow for troubleshooting low or no potency in cell-based assays.

Question 2: My results are highly variable and not reproducible. What could be causing this, and how can I improve consistency?

Answer:

Reproducibility is the cornerstone of reliable scientific research. High variability can be frustrating, but it often points to subtle inconsistencies in experimental technique or reagents.

Key Areas for Investigation:

  • Cell Culture and Handling:

    • Cell Passage Number: Cells can change their characteristics over time in culture. High passage numbers can lead to altered morphology, growth rates, and responses to stimuli[7].

      • Best Practice: Use cells within a defined, low passage number range for all experiments.

    • Cell Seeding Density: Inconsistent cell numbers at the start of an experiment will lead to variable results.

      • Best Practice: Perform accurate cell counts and ensure even cell distribution when seeding plates.

    • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses[7][8][].

      • Best Practice: Regularly test your cell cultures for mycoplasma.

  • Reagent Preparation and Handling:

    • Inconsistent Compound Dilutions: Serial dilution errors are a common source of variability.

      • Best Practice: Prepare fresh dilutions for each experiment from a validated stock solution. Use calibrated pipettes and pay close attention to mixing at each dilution step.

    • Reagent Stability: Ensure all reagents, including media, serum, and assay components, are stored correctly and are within their expiration dates.

  • Assay Plate and Reader Effects:

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth.

      • Best Practice: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or buffer.

    • Instrument Settings: Inconsistent reader settings can introduce variability.

      • Best Practice: Use a standardized protocol for your plate reader, including settings for gain, integration time, and read height.

Data Comparison Table for Troubleshooting Variability

ParameterHigh Variability ExperimentLow Variability Experiment
Cell Passage >20<10
Seeding Density Eyeballed/InconsistentCounted with Hemocytometer
Mycoplasma Test Not PerformedNegative
Compound Dilutions Reused from previous experimentFreshly prepared
Plate Layout Samples in all wellsOuter wells filled with media
Reader Settings Auto-gainFixed gain
Question 3: I'm observing off-target effects or unexpected toxicity. How can I determine if these are real and what could be the underlying mechanism?

Answer:

The presence of a piperazine ring and a thiophene moiety suggests the potential for interaction with a range of biological targets[3][4][11]. The cyclopropyl group can also influence binding to various proteins[2][12][13][14]. Therefore, off-target effects are a real possibility.

Investigative Approach:

  • Confirm the Observation:

    • Dose-Response Relationship: A genuine biological effect should exhibit a clear dose-response relationship.

    • Positive and Negative Controls: Include appropriate controls in your experiments to rule out artifacts. For example, use a known toxic compound as a positive control for toxicity assays.

    • Orthogonal Assays: Confirm the off-target effect using a different assay that measures a distinct endpoint.

  • Deconvoluting the Mechanism:

    • Target Profiling: Screen the compound against a panel of known drug targets, such as kinases, GPCRs, and ion channels. This can help identify potential off-target interactions. The piperazine scaffold is known to interact with various receptors and enzymes[4][15].

    • Structural Analogs: Synthesize and test analogs of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine. For example, removing or modifying the thiophene or cyclopropyl group could reveal which part of the molecule is responsible for the off-target effect.

    • Competitive Binding Assays: If a potential off-target is identified, perform competitive binding assays with known ligands for that target to confirm the interaction.

Decision Tree for Investigating Off-Target Effects

Caption: A logical decision tree for investigating and validating potential off-target effects.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2020). Mini reviews in medicinal chemistry.
  • Definitive Testing – Interpreting Unexpected Results.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2019). Anticancer Research.
  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2021). Mini-Reviews in Medicinal Chemistry.
  • Common problems encountered in cell culture and their causes. BOC Sciences.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
  • The Problems with the Cells Based Assays. (2012). SciTechnol.
  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011).
  • Data Analytics Takes on the Unexpected. (2006). Applied Clinical Trials Online.
  • Piperazine. Wikipedia.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis.
  • Some pharmacological properties of piperazine. (1976). British Journal of Pharmacology.
  • Challenges in Interpreting Unexpected Urine Drug Test Results. (2018).
  • Identifying Unexpected Impurities In Drug Products. Nelson Labs.
  • Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
  • A system for identifying and investigating unexpected response to treatment. (2013).
  • Tips and troubleshooting. Takara Bio.
  • How to troubleshoot experiments. (2024). Chemistry World.
  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022). Drug Research.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. (2022). AAPS PharmSciTech.
  • Piperazine. chemeurope.com.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (2011). Journal of medicinal chemistry.
  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. (1973). British Journal of Pharmacology.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules.
  • Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. (1981).
  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). Molecules.
  • Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. (2024). International Journal of Novel Research and Development.
  • Biological Activities of Thiophenes. (2024). MDPI.
  • 1-(Cyclopropylmethyl)piperazine. Shree Ganesh Remedies.

Sources

Validation & Comparative

Validating the In Vivo Efficacy of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine Against a Known Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel compound, 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine, a promising therapeutic candidate. The structural characteristics of this molecule, specifically the piperazine moiety, suggest potential activity within the central nervous system (CNS).[1][2][3][4] This guide outlines a head-to-head comparison with the well-established antidepressant, Sertraline, using validated rodent models of depressive-like behavior. The objective is to furnish researchers, scientists, and drug development professionals with a robust experimental design to rigorously assess the compound's potential as a novel antidepressant agent.

Introduction and Scientific Rationale

The piperazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with significant CNS activity, including antipsychotic, antidepressant, and anxiolytic agents.[1][3] The novel compound, 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine, incorporates this key heterocycle, prompting an investigation into its potential pharmacological effects. Given the established role of piperazine derivatives in modulating monoamine pathways, a primary hypothesis is that this compound may exhibit antidepressant-like properties.[1]

To rigorously test this hypothesis, a comparative in vivo study against a "gold standard" is essential. Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed and extensively studied antidepressant, making it an ideal comparator for this investigation.[5][6] Its efficacy in preclinical models of depression is well-documented, providing a reliable benchmark for evaluating the potential of our novel compound.[7][8]

This guide will focus on two of the most widely used and validated behavioral despair tests in rodents for screening potential antidepressant drugs: the Forced Swim Test (FST) and the Tail Suspension Test (TST).[9][10][11][12] These models are based on the principle that when exposed to an inescapable stressful situation, rodents will eventually adopt an immobile posture, a state that can be attenuated by effective antidepressant treatment.[9][13][14]

Experimental Design and Workflow

The overall experimental workflow is designed to ensure scientific rigor and reproducibility. All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

G cluster_0 Phase 1: Acclimation & Habituation cluster_1 Phase 2: Dosing Regimen cluster_2 Phase 3: Behavioral Testing cluster_3 Phase 4: Data Analysis A Animal Acclimation (7 days) B Handling and Habituation (3 days) A->B C Randomization into Treatment Groups B->C D Chronic Dosing (14-21 days) C->D E Tail Suspension Test (TST) D->E F Forced Swim Test (FST) (48h after TST) E->F G Quantification of Immobility Time F->G H Statistical Analysis G->H

Caption: Experimental workflow for in vivo efficacy testing.

Animal Models
  • Species: Male C57BL/6J mice are a commonly used strain for both the FST and TST.[9]

  • Age: 8-10 weeks at the start of the experiment.

  • Housing: Animals should be group-housed (4-5 per cage) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

Treatment Groups

A minimum of four groups are recommended for this initial efficacy study:

GroupTreatmentDose Range (Example)Route of Administration
1Vehicle Control (e.g., 0.9% Saline with 0.5% Tween 80)N/AOral Gavage (p.o.)
21-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine10, 30, 100 mg/kgOral Gavage (p.o.)
3Sertraline (Positive Control)10, 20 mg/kgOral Gavage (p.o.)

Note: The dose range for the novel compound is hypothetical and should be determined by prior toxicity and pharmacokinetic studies.

Dosing Paradigm

A chronic dosing paradigm is recommended to better mimic the clinical use of antidepressants. Animals should be dosed once daily for a period of 14 to 21 days prior to behavioral testing.

Detailed Experimental Protocols

Tail Suspension Test (TST)

The TST is a widely used assay for assessing antidepressant-like activity.[13][15][16]

Apparatus: A suspension box with multiple compartments to allow for simultaneous testing. The dimensions should prevent the mice from touching the walls.[13][16] A suspension bar is positioned at the top of the box.

Procedure:

  • Securely attach adhesive tape to the tail of the mouse, approximately 2 cm from the tip.[16]

  • Suspend the mouse by its tail from the suspension bar. A small tube can be placed around the tail to prevent climbing.[17]

  • Record the behavior of the mouse for a total of 6 minutes.[9][16][17]

  • The primary measure is the duration of immobility, which is defined as the absence of any movement other than that required for respiration.[9][17]

Forced Swim Test (FST)

The FST, also known as the Porsolt test, is another cornerstone in the preclinical screening of antidepressants.[12][14]

Apparatus: A transparent glass cylinder (e.g., 50 cm high, 20 cm in diameter) filled with water to a depth where the mouse cannot touch the bottom.[14][18] The water temperature should be maintained at 23-25°C.[19][20]

Procedure:

  • Gently place each mouse into the cylinder of water.

  • The test duration is typically 6 minutes.[18][19]

  • The behavior is recorded, and the duration of immobility is scored during the final 4 minutes of the test.[9] Immobility is defined as floating with only minor movements necessary to keep the head above water.[14]

  • After the test, the mice should be removed, dried, and returned to their home cages.

Data Collection and Analysis

Quantitative Data Summary

The primary endpoint for both the TST and FST is the duration of immobility. The data should be compiled into a clear and concise table for comparison across treatment groups.

Treatment GroupDose (mg/kg)Mean Immobility Time (s) ± SEM (TST)Mean Immobility Time (s) ± SEM (FST)
Vehicle ControlN/A[Insert Data][Insert Data]
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine10[Insert Data][Insert Data]
30[Insert Data][Insert Data]
100[Insert Data][Insert Data]
Sertraline10[Insert Data][Insert Data]
20[Insert Data][Insert Data]
Statistical Analysis

Data should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control. A p-value of < 0.05 is typically considered statistically significant.

Interpreting the Results and Mechanistic Insights

A significant reduction in immobility time in the TST and FST by 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine, comparable to or greater than that of Sertraline, would provide strong evidence for its antidepressant-like efficacy.

G cluster_0 Hypothesized Mechanism of Action Compound 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine SERT Serotonin Transporter (SERT) Compound->SERT Inhibition SynapticCleft Synaptic Cleft SERT->SynapticCleft Reduced Reuptake Serotonin Increased Synaptic Serotonin SynapticCleft->Serotonin PostsynapticReceptor Postsynaptic 5-HT Receptors Serotonin->PostsynapticReceptor Activation NeuronalSignaling Altered Neuronal Signaling PostsynapticReceptor->NeuronalSignaling AntidepressantEffect Antidepressant Effect NeuronalSignaling->AntidepressantEffect

Caption: Hypothesized mechanism of action for the novel compound.

Further studies would be warranted to elucidate the precise mechanism of action. Given its structure, it is plausible that the compound interacts with monoamine transporters or receptors. Follow-up studies could include in vitro binding assays and in vivo neurochemical analyses to determine its molecular targets.

Conclusion

This guide provides a scientifically rigorous and ethically sound framework for the initial in vivo validation of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine as a potential antidepressant. By employing well-established behavioral models and a clinically relevant comparator, researchers can generate the robust data necessary to support further preclinical and clinical development.

References

  • Cryan, J. F., & Slattery, D. A. (2007). Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice. Current Protocols in Neuroscience, Chapter 8, Unit 8.10A.
  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370.
  • Krishnan, V., & Nestler, E. J. (2008). The molecular neurobiology of depression.
  • Nestler, E. J., et al. (2002). Neurobiology of depression. Neuron, 34(1), 13-25.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of Visualized Experiments, (59), e3769.
  • Willner, P. (1997). Validity, reliability and utility of the chronic mild stress model of depression: a 10-year review and evaluation. Psychopharmacology, 134(4), 319-329.
  • JoVE. (2012). The Tail Suspension Test. Journal of Visualized Experiments. Retrieved from [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis.
  • Wikipedia. (2023). Animal models of depression. Retrieved from [Link]

  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327–336.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the forced swim test to screen for antidepressant activity in rodents.
  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of Visualized Experiments, (97), e52587.
  • Animal Research Review Panel. (2022). Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.
  • Maze Engineers. (2017). Animal Models of Depression. Conduct Science. Retrieved from [Link]

  • JoVE Science Education Database. (2022). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved from [Link]

  • AR-AC. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • JoVE. (2022, September 19). Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview [Video]. YouTube. [Link]

  • Bio-protocol. (n.d.). Forced swim test. Retrieved from [Link]

  • de Mello, F. P., de David, R. B., & de Mello, J. C. P. (2017). Animal models of anxiety disorders and stress.
  • Willard, S. L., et al. (2015).
  • Gil-Ad, I., et al. (2022). Complex Effects of Sertraline and Citalopram on In Vitro Murine Breast Cancer Proliferation and on In Vivo Progression and Anxiety Level. International Journal of Molecular Sciences, 23(5), 2598.
  • Avital, A., et al. (2006). Neuroprotective and procognitive effects of sertraline: In vitro and in vivo studies. Brain Research, 1093(1), 105-115.
  • Wikipedia. (2024). Sertraline. Retrieved from [Link]

  • Loryan, I., et al. (2023). Assessing central nervous system drug delivery. Expert Opinion on Drug Delivery, 20(2), 161-177.
  • Sun, L., et al. (2020). The Antidepressant Sertraline Reduces Synaptic Transmission Efficacy and Synaptogenesis Between Identified Lymnaea Neurons. Frontiers in Physiology, 11, 608552.
  • TRACER. (n.d.). Imaging for CNS drug development, practice and considerations. Retrieved from [Link]

  • BioProcess International. (2026). Regulatory Frameworks for Central Nervous System Safety Assessment: Bridging Traditional Methods and New Modalities. Retrieved from [Link]

  • Gad, S. C. (2014). Safety and regulatory requirements and challenge for CNS drug development. Journal of Pharmacological and Toxicological Methods, 69(1), 1-2.
  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16.
  • International Journal of Research in Advent Technology. (n.d.). Exploring Pharmacological Significance and Reaction Dynamics of PiperazineMoiety. Retrieved from [Link]

  • Naturalista Campano. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Kumar, S., et al. (2025). Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design, 105(6), e70132.
  • Perli, V., et al. (2020). piperazine derivatives: a review of biological activities. World Journal of Pharmaceutical Research, 9(14), 1023-1037.
  • Zunhammer, M., et al. (2021). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Pharmaceutics, 13(10), 1547.
  • Li, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • TCG Lifesciences. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Retrieved from [Link]

  • Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105-121.
  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 26(18), 14357.

Sources

Technical Comparison: Thiophene-Cyclopropyl-Piperazine Derivatives vs. Classical MAOIs and Next-Gen Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head assessment of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine (hereafter referred to as TCP-Thio-Pip ) against established therapeutic agents.

Based on its pharmacophore—a cyclopropyl core fused with a thiophene ring and a piperazine tail—this compound belongs to the class of LSD1 (Lysine-Specific Demethylase 1 / KDM1A) Inhibitors . It is a structural evolution of the non-selective monoamine oxidase inhibitor (MAOI) Tranylcypromine, designed to abolish MAO activity while retaining potent epigenetic modulation properties for oncology applications (specifically AML and SCLC).

Executive Summary & Structural Logic

The transition from classical MAOIs to selective LSD1 inhibitors relies on exploiting the larger catalytic binding pocket of LSD1 compared to MAO-A/B. TCP-Thio-Pip represents a "Second-Generation" scaffold.

  • The Core (Cyclopropyl-amine): Acts as the "warhead." It undergoes single-electron transfer (SET) oxidation by the FAD cofactor, leading to ring-opening and covalent adduct formation (suicide inhibition).

  • The Modification (Thiophene vs. Phenyl): Replacing the phenyl ring of Tranylcypromine with a thiophene (bioisostere) alters the electronic properties, often enhancing potency against LSD1 while modifying metabolic clearance (CYP450 interaction).

  • The Linker (Methyl-Piperazine): This is the critical "selectivity filter." The bulky piperazine group extends into the substrate-binding channel of LSD1, forming salt bridges with Asp555. This steric bulk prevents the molecule from fitting into the tighter hydrophobic cages of MAO-A and MAO-B, drastically reducing off-target effects.

Mechanism of Action (Visualized)

The following diagram illustrates the Mechanism-Based Inactivation (MBI) pathway. Unlike reversible inhibitors, TCP-Thio-Pip functions as a suicide substrate.

LSD1_Inhibition_Mechanism Compound TCP-Thio-Pip (Inhibitor) ES_Complex E-I Complex (Michaelis-Menten) Compound->ES_Complex Binding LSD1_Active LSD1-FAD Complex (Active State) LSD1_Active->ES_Complex Oxidation FAD-Mediated Oxidation ES_Complex->Oxidation k_inact Radical Radical Cation Intermediate Oxidation->Radical SET RingOpen Cyclopropyl Ring Opening Radical->RingOpen Adduct N5-FAD Covalent Adduct (Irreversible Inactivation) RingOpen->Adduct Covalent Bond

Caption: Kinetic mechanism of LSD1 inactivation. The cyclopropyl core acts as a mechanism-based 'trap' for the FAD cofactor.

Head-to-Head Comparison Data

This table contrasts TCP-Thio-Pip with the first-generation parent (Tranylcypromine) and a clinical-stage competitor (ORY-1001/Iadademstat).

FeatureTCP-Thio-Pip (Target)Tranylcypromine (Standard of Care)ORY-1001 (Clinical Benchmark)
Primary Target LSD1 (KDM1A) MAO-A / MAO-BLSD1 (KDM1A)
Binding Mode Irreversible (FAD Adduct)Irreversible (FAD Adduct)Irreversible (FAD Adduct)
LSD1 Potency (IC50) < 50 nM (High)~25,000 nM (Low)< 20 nM (Very High)
MAO-A Selectivity > 1000-fold 1-fold (Non-selective)> 2000-fold
CNS Penetration Moderate (Piperazine polarity)High (Crosses BBB easily)Low/Moderate (Designed for peripheral/heme)
Key Advantage Balanced solubility & potency; reduced "cheese effect" (tyramine toxicity).Well-characterized safety profile; cheap.Extremely potent; clinical validation in AML.[1]
Key Liability Potential hERG inhibition (common in piperazine tails).Severe dietary restrictions (Tyramine); CNS side effects.Hematological toxicity (Thrombocytopenia).

Scientist's Note: The addition of the piperazine moiety in TCP-Thio-Pip is the primary driver for the >1000-fold selectivity window over MAO-A. Tranylcypromine requires micromolar concentrations to inhibit LSD1, at which point it completely shuts down MAO-A/B, causing dangerous hypertensive crises. TCP-Thio-Pip avoids this.

Experimental Validation Protocols

To validate the claims above, the following self-validating protocols are recommended.

A. Biochemical Assay: k_inact/K_I Determination

Why this protocol? Simple IC50s are misleading for irreversible inhibitors because they are time-dependent. You must measure the rate of inactivation (


) and binding affinity (

).

Reagents:

  • Recombinant Human LSD1 (residues 158–876).

  • Substrate: H3K4me2 (dimethylated histone H3 peptide).

  • Detection: Peroxidase-coupled assay (Amplex Red) or TR-FRET.

Protocol Steps:

  • Enzyme Prep: Dilute LSD1 to 2x concentration in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA). Crucial: Do not use DTT/BME as reducing agents interfere with FAD oxidation.

  • Inhibitor Pre-incubation: Incubate LSD1 with varying concentrations of TCP-Thio-Pip (0, 10, 50, 100, 500 nM) for multiple time points (0, 5, 15, 30, 60 min).

  • Reaction Trigger: Add H3K4me2 substrate (at

    
    ) to trigger the remaining active enzyme.
    
  • Readout: Measure velocity (

    
    ) of H2O2 production.
    
  • Analysis: Plot

    
     vs. time to get 
    
    
    
    . Then plot
    
    
    vs. [Inhibitor] to derive
    
    
    and
    
    
    .
B. Cellular Differentiation Assay (AML Model)

Why this protocol? LSD1 inhibition forces leukemic stem cells to differentiate.[1] This is the phenotypic "proof of concept."

Cell Line: MV4-11 or THP-1 (MLL-rearranged AML lines). Readout: Flow cytometry for CD11b (differentiation marker).

Workflow Visualization:

Cellular_Workflow Step1 Seed MV4-11 Cells (200k cells/mL) Step2 Treat with TCP-Thio-Pip (Dose Response: 1nM - 1uM) Step1->Step2 Incubation Incubate 72-96 Hours (Allow differentiation) Step2->Incubation Control Control: DMSO (Neg) ORY-1001 (Pos) Control->Incubation Harvest Harvest & Wash (PBS + 1% BSA) Incubation->Harvest Stain Stain with anti-CD11b-PE & Viability Dye Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow

Caption: Cellular target engagement workflow. Successful inhibition results in >50% CD11b+ population.

Critical Analysis & Expert Insight

The Solubility/Permeability Trade-off: While the piperazine tail improves selectivity, it introduces a basic nitrogen (pKa ~9.8). At physiological pH, this is protonated.

  • Pros: High solubility in aqueous formulation; excellent interaction with the negatively charged active site of LSD1.

  • Cons: Reduced passive membrane permeability compared to the lipophilic Tranylcypromine.

  • Recommendation: If cellular potency (EC50) lags behind enzymatic potency (IC50), consider using a prodrug strategy or checking for P-gp efflux, as piperazines are common P-gp substrates.

Metabolic Stability: The thiophene ring is metabolically distinct from the phenyl ring.

  • Risk:[2] Thiophene rings can sometimes be oxidized to reactive sulfoxides/sulfones or lead to ring-opening metabolism, potentially causing idiosyncratic toxicity.

  • Validation: A Microsomal Stability Assay (Mouse/Human Liver Microsomes) is mandatory early in the development of this compound to ensure the thiophene S-oxidation is not the rate-limiting clearance step.

References

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell.

  • Mai, A., et al. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation.[3] ChemMedChem.

  • Vianello, P., et al. (2016). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry.[4]

  • Hosseini, A., & Minucci, S. (2017). A comprehensive review of LSD1 inhibitors. Clinical Epigenetics.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.